molecular formula C22H27N3O B5415268 N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide

N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide

Cat. No. B5415268
M. Wt: 349.5 g/mol
InChI Key: XWFWOFBXVIABQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPP-115 and belongs to the class of GABA aminotransferase inhibitors.

Scientific Research Applications

N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. The inhibition of GABA aminotransferase by this compound leads to an increase in GABA levels, which can have a calming and anti-anxiety effect.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide involves the inhibition of GABA aminotransferase, which is an enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. Additionally, this compound has been shown to have anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide has several advantages for lab experiments. This compound is highly selective for GABA aminotransferase and has been shown to have a low toxicity profile. Additionally, this compound has good solubility in water and organic solvents, which makes it easy to handle in the laboratory. However, one limitation of this compound is that it has poor stability in acidic conditions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide. One potential application of this compound is in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. Additionally, this compound has been shown to have potential as a treatment for anxiety disorders and other neuropsychiatric conditions. Further research is needed to fully elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in clinical trials. Additionally, the development of new synthetic methods for this compound could lead to improvements in yield and purity, which would make it more accessible for research and potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide involves the reaction of cyclopropylamine with 4-(diphenylmethyl)-1-piperazinecarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting compound is then treated with acetic anhydride to obtain this compound. This synthesis method has been reported in several scientific publications and has been optimized for high yields and purity.

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-21(23-20-11-12-20)17-24-13-15-25(16-14-24)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,22H,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWOFBXVIABQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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